molecular formula C13H14O5 B3055659 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one CAS No. 66174-93-4

5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one

Cat. No. B3055659
CAS RN: 66174-93-4
M. Wt: 250.25 g/mol
InChI Key: XHBSLYYXXYNRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one” is a chemical compound with the molecular formula C13H14O5 . It has an average mass of 250.247 Da and a monoisotopic mass of 250.084122 Da .


Molecular Structure Analysis

The molecular structure of “5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one” consists of a benzopyran ring with three methoxy groups at positions 5, 6, and 7, and a methyl group at position 4 . The compound has no hydrogen bond donors, five hydrogen bond acceptors, and three freely rotating bonds .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 411.0±45.0 °C at 760 mmHg, and a flash point of 184.5±28.8 °C . It has a polar surface area of 54 Å2 and a molar volume of 207.1±3.0 cm3 .

Scientific Research Applications

Structural and Molecular Analysis

  • The molecular structure of flavonoids, including compounds related to 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one, was analyzed, revealing details about the dihedral angles between the benzene ring and the substituent benzene ring. This compound was isolated from traditional Chinese medicine (Geng et al., 2011).

Chemical Synthesis and Transformations

  • Research has focused on the conversion of related compounds into various derivatives, emphasizing the chemical versatility and potential for creating novel molecules (Bourke & Collins, 1997).

Anticancer Activity

  • Studies have synthesized new derivatives of benzopyran-1-one and evaluated their in vitro anticancer activity, showing effectiveness against numerous cell lines, indicating potential therapeutic applications (El-Ansary et al., 2014).

Synthesis of Novel Compounds

  • Researchers have synthesized intermediates related to 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one and evaluated their structures, contributing to the field of synthetic chemistry (Chen Bing-bin, 2015).

Anti-inflammatory and Antioxidant Activities

  • Novel pyrazole integrated benzophenones derived from similar compounds have been synthesized and shown to possess significant anti-inflammatory and antioxidant activities (Bandgar et al., 2013).

Inhibitory Activities

  • Derivatives have been synthesized and assessed for their inhibitory effects on carbonic anhydrase isoenzymes, showing potential as lead molecules for further investigations (Kucukoglu et al., 2016).

Cytotoxicity Studies

  • Polyfunctionalized benzopyrans, structurally related to 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one, have been synthesized and examined for cytotoxicity against various cancer cell lines, offering insights into new potential anticancer agents (Huang et al., 2005).

Future Directions

The future directions for the study and application of “5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one” are not specified in the search results. Given its potential antiviral activity , it could be a subject of interest in pharmaceutical research.

properties

IUPAC Name

5,6,7-trimethoxy-4-methylisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-7-6-18-13(14)8-5-9(15-2)11(16-3)12(17-4)10(7)8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBSLYYXXYNRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=O)C2=CC(=C(C(=C12)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542223
Record name 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one

CAS RN

66174-93-4
Record name 5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one
Reactant of Route 2
Reactant of Route 2
5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one
Reactant of Route 3
Reactant of Route 3
5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one
Reactant of Route 4
Reactant of Route 4
5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one
Reactant of Route 5
Reactant of Route 5
5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one
Reactant of Route 6
Reactant of Route 6
5,6,7-Trimethoxy-4-methyl-1H-2-benzopyran-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.